molecular formula C19H21N3O3S B2584287 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797171-49-3

2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2584287
CAS RN: 1797171-49-3
M. Wt: 371.46
InChI Key: LOWPONGBINAYFD-UHFFFAOYSA-N
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Description

2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a range of biochemical and physiological effects that make it an attractive candidate for further research.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The compound 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide demonstrates significant potential in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis and characterization of zinc phthalocyanine substituted with similar benzenesulfonamide derivative groups. This compound exhibited excellent properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, making it an ideal candidate for Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition and Antitumor Activity

Research indicates that derivatives of benzenesulfonamide, such as this compound, are potent inhibitors of carbonic anhydrase (CA). Gul et al. (2016) synthesized and tested compounds with structural similarities for their inhibition of human cytosolic isoforms hCA I and II. Some of these compounds also demonstrated significant cytotoxic activities, highlighting their potential in antitumor activity studies (Gul et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds closely related to this compound reveals interesting insights into their molecular geometry. Gelbrich, Threlfall, and Hursthouse (2012) analyzed eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, highlighting the adaptability of their crystal-packing mode to different molecular shapes. This adaptability is critical for understanding the properties and potential applications of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).

Electrophilic Cyanation in Organic Synthesis

The compound's structural elements also play a role in electrophilic cyanation processes in organic synthesis. Anbarasan, Neumann, and Beller (2011) used a similar compound, N-Cyano-N-phenyl-p-methylbenzenesulfonamide, as an electrophilic cyanation reagent. This methodology demonstrated efficient synthesis of various benzonitriles, crucial for pharmaceutical intermediates, indicating the potential utility of this compound in similar synthetic routes (Anbarasan, Neumann, & Beller, 2011).

Antimicrobial and Antitumor Properties

Compounds structurally related to this compound have shown promising results in antimicrobial and antitumor studies. For instance, Abbasi et al. (2019) synthesized benzenesulfonamides derivatives and found them to be effective inhibitors of Escherichia coli. This suggests potential applications of similar compounds in developing new antibacterial agents (Abbasi et al., 2019).

properties

IUPAC Name

2-cyano-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-18-10-12-22(13-11-18)17-8-6-16(7-9-17)21-26(23,24)19-5-3-2-4-15(19)14-20/h2-9,18,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWPONGBINAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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